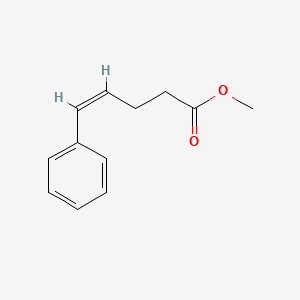![molecular formula C12H19NO B13902229 {tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol is a complex organic compound characterized by its unique dispiro structure. This compound features two cyclopropane rings fused to a pyrrolizine core, making it an interesting subject for chemical research due to its potential biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of azomethine ylides with suitable dipolarophiles to form the dispiro structure. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
{tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
{tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which {tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dispiro structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets {tetrahydro-1’H-dispiro[cyclopropane-1,2’-pyrrolizine-6’,1’'-cyclopropan]-7’a-yl}methanol apart from similar compounds is its specific dispiro structure, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
InChI |
InChI=1S/C12H19NO/c14-9-12-5-10(1-2-10)7-13(12)8-11(6-12)3-4-11/h14H,1-9H2 |
Clave InChI |
FBRSZLSIAHATNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC3(CC4(CC4)CN3C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)

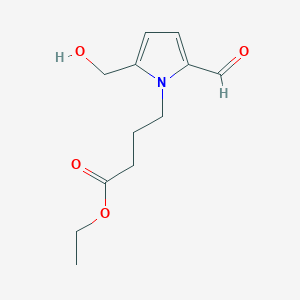
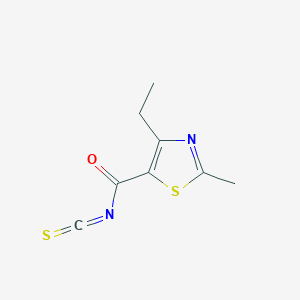
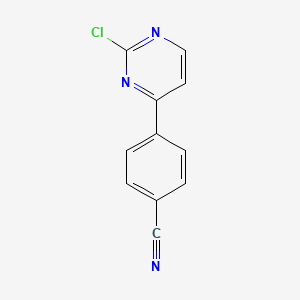
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
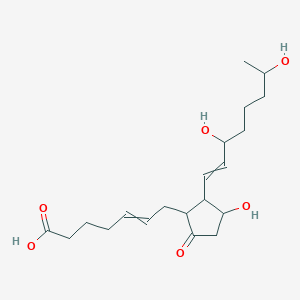
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
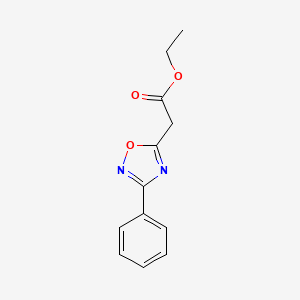

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
